1,1,1,3,3,3-Hexachloro-2,2-difluoropropane
Overview
Description
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane is a chemical compound with the molecular formula C₃Cl₆F₂ and a molecular weight of 286.747 g/mol It is characterized by its six chlorine atoms and two fluorine atoms attached to a propane backbone
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,1,3,3,3-hexachloropropane with a fluorinating agent under controlled conditions . Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated or fluorinated derivatives.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products, depending on the conditions and reagents used.
Common reagents for these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated and chlorinated compounds.
Biology: The compound’s unique halogenation pattern makes it useful in studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated structures.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can affect the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexachloropropane: Lacks the fluorine atoms, making it less reactive in certain contexts.
1,1,1,3,3,3-Hexafluoropropane: Contains only fluorine atoms, which can significantly alter its chemical properties and reactivity.
1,1,1,2,2,3-Hexachloro-3,3-difluoropropane: Has a different arrangement of chlorine and fluorine atoms, leading to different reactivity and applications.
Properties
IUPAC Name |
1,1,1,3,3,3-hexachloro-2,2-difluoropropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6F2/c4-2(5,6)1(10,11)3(7,8)9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVCODVAPNKSMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074322 | |
Record name | CFC-212ca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-26-1 | |
Record name | 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3182-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2,2-difluoro-1,1,1,3,3,3-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CFC-212ca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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